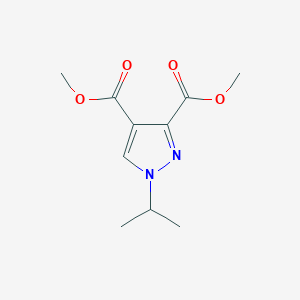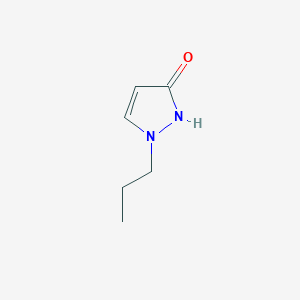![molecular formula C9H13N5OS B11714746 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)
3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered interest due to its potential biological activities, including anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide with 2-chloro-3-(methylsulfanyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-proliferative effects on cancer cells.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It targets enzymes such as lysine-specific demethylase 1 (LSD1), which plays a key role in the regulation of gene expression through histone modification . By inhibiting LSD1, the compound can induce apoptosis and inhibit the growth of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share the triazolopyrimidine core structure and exhibit similar biological activities.
LSD1 inhibitors: Other compounds that inhibit LSD1, such as tranylcypromine and its derivatives.
Uniqueness
3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which enhances its potency and selectivity as an LSD1 inhibitor. This makes it a promising candidate for further development as an anti-cancer agent.
Propiedades
Fórmula molecular |
C9H13N5OS |
|---|---|
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)16-4/h5H,1-4H3 |
Clave InChI |
ORNGADBDYUHYAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=NC2=C1N=NN2C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
![2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)

![3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)
